molecular formula C16H20N4OS B5785207 N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(3,4-dimethylphenyl)urea

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(3,4-dimethylphenyl)urea

Cat. No. B5785207
M. Wt: 316.4 g/mol
InChI Key: CZOFCMRADJIAQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(3,4-dimethylphenyl)urea and related compounds typically involves the reaction of appropriate thiadiazole derivatives with isocyanates or isothiocyanates under various conditions. For example, the reaction of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate has been reported to yield a structurally related compound, demonstrating the general approach for synthesizing thiadiazolyl ureas (Song, Tan, & Wang, 2008).

Molecular Structure Analysis

The molecular structure of thiadiazolyl urea derivatives, including this compound, is characterized by X-ray crystallography, NMR, MS, and IR techniques. These compounds typically exhibit planar configurations due to intramolecular N–H···O hydrogen bonds, and their structures are further stabilized by intermolecular hydrogen bonding and π–π stacking interactions (Song, Tan, & Wang, 2008).

Chemical Reactions and Properties

Thiadiazolyl ureas participate in various chemical reactions, depending on their functional groups and the reaction conditions. The addition reactions of amides and aromatic amines to the CN double bond of thiadiazole derivatives have been studied, revealing insights into their reactivity and potential for further functionalization (Caram, Aimone, Mirífico, & Vasini, 2003).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of intramolecular and intermolecular hydrogen bonds, as well as π–π stacking interactions, can affect these properties.

Chemical Properties Analysis

The chemical properties of thiadiazolyl ureas, including their reactivity, chemical stability, and interactions with other molecules, are determined by their functional groups and molecular geometry. For instance, the urea group in these compounds is nearly coplanar with the thiadiazole ring, affecting their ability to form hydrogen bonds and engage in π–π stacking interactions (Shi, 2011).

properties

IUPAC Name

1-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-10-7-8-13(9-11(10)2)17-15(21)18-16-20-19-14(22-16)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOFCMRADJIAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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